N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H7BrFN3O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form biaryl compounds
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of organic materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
N-(4-fluorophenyl)pyrazine-2-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-(4-bromo-2-chlorophenyl)pyrazine-2-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
N-(4-bromo-2-methylphenyl)pyrazine-2-carboxamide: The presence of a methyl group instead of fluorine can influence its steric and electronic properties
This compound stands out due to its unique combination of bromine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPAMMNUSTJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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